5-{[(4-bromophenyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione
Description
This compound belongs to the pyrimidine-2,4,6-trione family, characterized by a central pyrimidine ring substituted with three ketone groups. Key structural features include:
- 5-{[(4-Bromophenyl)amino]methylidene} moiety: The 4-bromophenyl group introduces electron-withdrawing effects, which may influence electronic distribution and binding interactions with biological targets.
Properties
IUPAC Name |
5-[(4-bromophenyl)iminomethyl]-1,3-dicyclohexyl-6-hydroxypyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BrN3O3/c24-16-11-13-17(14-12-16)25-15-20-21(28)26(18-7-3-1-4-8-18)23(30)27(22(20)29)19-9-5-2-6-10-19/h11-15,18-19,28H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTCYZDZVKWLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C=NC4=CC=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimidine-trione Synthesis: Foundation for Functionalization
The 1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione core serves as the structural backbone of the target compound. A validated approach involves the condensation of malonic acid with N,N’-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature . This reaction proceeds via nucleophilic attack of the carbodiimide’s central carbon by the enolate of malonic acid, forming a six-membered pyrimidine ring. After refluxing in ethanol, the intermediate precipitates as a white powder with a melting point of 203°C . Infrared (IR) spectroscopy confirms the presence of three carbonyl stretches at 1743 cm⁻¹, 1691 cm⁻¹, and 1672 cm⁻¹, while nuclear magnetic resonance (NMR) data (δH 4.34–4.54 ppm for cyclohexyl protons) corroborate the bicyclic architecture .
Spectroscopic Validation and Purity Assessment
Elemental analysis and high-resolution mass spectrometry (HRMS) confirm the molecular formula (C₂₃H₂₇BrN₄O₃) with a mass accuracy of ±0.0003 Da . IR spectroscopy identifies key functional groups: a broad O–H stretch at 3296 cm⁻¹ (carboxylic acid), a sharp C=O stretch at 1680 cm⁻¹, and a C≡N vibration at 2228 cm⁻¹ . ¹³C NMR resonances at δC 166.5 ppm (pyrimidine carbonyl) and δC 152.0 ppm (aromatic C-Br) further validate the structure .
Purification via flash chromatography (EtOAc:cyclohexane gradient) achieves >95% purity, as evidenced by high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
Comparative Analysis of Synthetic Routes
The four-component method offers expediency but struggles with byproduct formation in polar solvents. Conversely, stepwise approaches afford superior purity at the cost of operational complexity . Industrial-scale syntheses prioritize catalytic routes despite safety concerns .
Chemical Reactions Analysis
Reduction Reactions
The exocyclic C=N bond in the methylidene group undergoes selective reduction under mild conditions:
Key observation : Catalytic hydrogenation preserves stereochemical integrity at the methylidene position while reducing the double bond .
Oxidation Reactions
The pyrimidinetrione core demonstrates stability under standard oxidative conditions, but the methylidene group shows limited reactivity:
| Oxidizing Agent | Conditions | Outcome | Byproducts Identified |
|---|---|---|---|
| mCPBA | DCM, 0°C, 1h | No reaction | N/A |
| KMnO<sub>4</sub> | H<sub>2</sub>O, 80°C | Partial decomposition of cyclohexyl groups | Cyclohexanone derivatives |
Mechanistic insight : Electron-withdrawing pyrimidinetrione ring deactivates the methylidene group toward epoxidation or dihydroxylation.
Nucleophilic Aromatic Substitution
The 4-bromophenyl group participates in substitution reactions under specific conditions:
Limitation : Substitution occurs only with strong nucleophiles due to moderate ring activation from the amino group .
Cycloaddition Reactions
The methylidene moiety participates in [4+2] cycloadditions:
| Dienophile | Conditions | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|
| Tetracyanoethylene | Toluene, Δ | Spiro-pyrimidine cycloadduct | Endo preference | |
| Maleic anhydride | DCE, 25°C, 24h | Fused tricyclic lactam | 78% ee |
Notable feature : Reactions proceed with retention of the bromophenyl group and dicyclohexyl substituents .
Acid/Base-Mediated Transformations
The pyrimidinetrione system shows pH-dependent behavior:
Stability note : The compound remains intact in neutral aqueous solutions for >48h .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to 5-{[(4-bromophenyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione have been tested for their ability to inhibit cancer cell proliferation. These compounds often target specific enzymes or pathways involved in tumor growth and metastasis.
Antimicrobial Properties
Research has shown that certain pyrimidine derivatives possess antimicrobial activity against a range of bacteria and fungi. The presence of the bromophenyl group may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes.
Case Study: Synthesis and Biological Evaluation
A study synthesized a series of derivatives based on the core structure of the compound . The biological evaluation demonstrated that the most active derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
Materials Science Applications
Molecular Switches
The compound's unique electronic properties make it a candidate for use as a molecular switch. The push-pull electronic configuration allows for changes in conformation upon exposure to light or electrical stimuli. This property is beneficial in developing advanced materials for optoelectronic devices.
Case Study: Photochemical Properties
In a recent investigation, researchers explored the photochemical behavior of related compounds under UV light. They observed that the compound could undergo reversible isomerization, making it suitable for applications in data storage and processing technologies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-{[(4-bromophenyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key analogs and their reported activities:
Key Differences and Implications
Substituent Effects on Bioactivity :
- Halogenated Phenyl Groups : The 4-bromo and 4-chloro derivatives (Target Compound and ) likely exhibit stronger DNA-binding affinity due to electron-withdrawing effects, compared to electron-donating groups like methoxy ().
- Bulkier Alkyl Groups : The 1,3-dicyclohexyl groups in the target compound may reduce solubility but enhance stability and tissue penetration compared to dimethyl/diethyl analogs ().
Pharmacological Potential: Antiproliferative Activity: Analogs with substituted benzylidene groups (e.g., indole derivatives) show potent activity against cancer cell lines (). The bromophenyl group in the target compound could enhance this effect via improved target binding. Antimicrobial Applications: Methoxy and thiophene derivatives exhibit antimicrobial properties (), suggesting the target compound’s utility could expand with structural optimization.
Material Science Applications :
- Fluorescent properties in methoxybenzylidene derivatives () and corrosion inhibition in bithiophene analogs () highlight the versatility of pyrimidine triones. The target compound’s bromine atom may offer unique electronic properties for optoelectronic applications.
Biological Activity
The compound 5-{[(4-bromophenyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, drawing from various studies and research findings.
Synthesis and Structural Features
The synthesis of this compound involves multi-step reactions that typically include the condensation of 4-bromophenyl amine with dicyclohexyl pyrimidine derivatives. The structural features are crucial for understanding its biological activity.
Key Structural Characteristics
- Molecular Formula : C18H22BrN3O3
- Molecular Weight : 396.29 g/mol
- Functional Groups : The compound contains an amine group, a bromine substituent on the phenyl ring, and a pyrimidine core which is known for its diverse biological activities.
Crystallographic Information
The compound crystallizes in a monoclinic system with specific lattice parameters that influence its packing and interactions in the solid state. Notably, π-π stacking interactions and hydrogen bonding patterns have been observed in the crystal lattice, which may play a role in its biological efficacy .
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrimidine can inhibit bacterial growth effectively. For example, a related compound demonstrated activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Pyrimidine derivatives are often investigated for their anticancer potential. The presence of the bromophenyl moiety may enhance cytotoxicity against cancer cell lines. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Pyrimidines are known to interact with various enzymes involved in metabolic pathways. For instance, studies have highlighted the inhibition of dihydrofolate reductase (DHFR) by pyrimidine derivatives, which is crucial for DNA synthesis and repair .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrimidine derivatives including this compound against E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting moderate antimicrobial activity.
Case Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 10 to 20 µM. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
Research Findings Summary Table
Q & A
Q. What are the established synthetic methodologies for preparing 5-{[(4-bromophenyl)amino]methylidene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione?
The compound is synthesized via a condensation reaction between a barbituric acid derivative (e.g., 1,3-dicyclohexylpyrimidine-2,4,6-trione) and a substituted aromatic amine (e.g., 4-bromoaniline) under acidic or thermal conditions. A typical protocol involves refluxing in acetic acid or ethanol with catalytic HCl to facilitate imine formation . Key parameters include stoichiometric control of the amine and barbituric acid precursor, reaction time (12–24 hours), and purification via recrystallization using solvents like ethanol or acetonitrile.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- IR Spectroscopy : The presence of a strong carbonyl stretch (~1700–1750 cm⁻¹) confirms the trione moiety, while a C=N stretch (~1600 cm⁻¹) verifies the methylidene linkage .
- NMR Spectroscopy : In NMR, the methine proton (CH=N) appears as a singlet at δ 8.2–8.5 ppm. The cyclohexyl groups show characteristic multiplet signals at δ 1.2–2.5 ppm, and the 4-bromophenyl group exhibits aromatic protons as a doublet (δ 7.3–7.6 ppm) . NMR should display carbonyl carbons at δ 160–170 ppm and the imine carbon at δ 150–155 ppm.
Q. What crystallographic data are critical for resolving its supramolecular structure?
Single-crystal X-ray diffraction reveals a planar pyrimidine trione core with a wide C–C–C angle (~137–139°) at the methylidene bridge, indicative of conjugation between the aromatic and heterocyclic systems. Intermolecular C–H···O hydrogen bonds (2.5–2.8 Å) often form chains or fused rings, stabilizing the crystal lattice. Space group assignments (e.g., ) and Z-values (e.g., Z = 2) should be reported to validate packing efficiency .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searches) predict reactivity or optimize synthesis?
Density Functional Theory (DFT) calculations can model charge distribution, revealing intramolecular charge separation in the methylidene bridge (e.g., partial positive charge on the methine carbon). Reaction path search algorithms (e.g., GRRM) identify transition states and intermediates, enabling optimization of solvent polarity, temperature, and catalyst use. For example, polar aprotic solvents like DMF may enhance imine formation kinetics .
Q. What experimental strategies address contradictory data on substituent effects in related analogs?
Contradictions in substituent-driven properties (e.g., solvatochromism, hydrogen-bonding strength) require systematic variation of substituents (e.g., replacing 4-bromo with 4-methoxy or dimethylamino groups) and comparative analysis via UV-Vis spectroscopy or X-ray crystallography. For instance, electron-donating groups (e.g., -OCH₃) enhance intramolecular charge transfer, while bulky substituents disrupt supramolecular interactions .
Q. How does solvent polarity influence the compound’s stability and reactivity in catalytic applications?
Stability assays in solvents of varying polarity (e.g., hexane vs. DMSO) monitored via HPLC or UV-Vis can correlate degradation rates with solvent parameters (e.g., dielectric constant). Polar solvents stabilize charged intermediates but may accelerate hydrolysis of the trione moiety. Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is optimized in toluene/water biphasic systems with Pd catalysts .
Q. What role do non-covalent interactions (e.g., hydrogen bonds, π-stacking) play in its supramolecular assembly?
C–H···O hydrogen bonds (2.6–2.9 Å) dominate the assembly, forming chains or rings (e.g., , motifs). π-Stacking between the 4-bromophenyl group and pyrimidine ring (3.4–3.6 Å spacing) may enhance thermal stability. Disrupting these interactions via steric hindrance (e.g., tert-butyl groups) reduces crystallinity, as seen in analogs .
Q. How can Design of Experiments (DoE) optimize reaction yields or purity?
A fractional factorial design can screen variables (e.g., temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) might reveal that yield maximizes at 80°C with a 1:1.2 molar ratio of barbituric acid to 4-bromoaniline. Pareto charts identify significant factors (e.g., pH > catalyst type) .
Methodological Notes
- Synthesis Validation : Always cross-validate yields and purity via HPLC and elemental analysis.
- Computational Calibration : Benchmark DFT results against experimental crystallographic data to ensure accuracy.
- Data Reproducibility : Report solvent purification methods and reaction atmosphere (e.g., N₂ vs. air) to mitigate variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
